molecular formula C₂₁H₂₄O₈ B1141163 Bisphenol A beta-D-Glucuronide CAS No. 267244-08-6

Bisphenol A beta-D-Glucuronide

Cat. No. B1141163
CAS RN: 267244-08-6
M. Wt: 404.41
InChI Key:
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Description

Synthesis Analysis

BPA-G is synthesized in the body from BPA through the action of UDP-glucuronosyltransferase enzymes. This process transforms BPA, an endocrine disruptor, into BPA-G, a metabolite with reduced estrogenic activity, facilitating its excretion. Studies have developed methods for the isolation and purification of BPA-G from biological samples, enabling detailed analysis and quantification of this metabolite in various studies (Lacroix et al., 2011; Yokota et al., 1999).

Molecular Structure Analysis

The molecular structure of BPA-G includes a glucuronic acid moiety attached to BPA, significantly altering its physical and chemical properties compared to the parent compound. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) have been employed to characterize BPA-G, confirming its identity and structure as a metabolite of BPA (Lacroix et al., 2011).

Chemical Reactions and Properties

BPA-G's formation from BPA via glucuronidation represents a detoxification pathway that reduces the bioavailability and estrogenic activity of BPA. The enzymatic process involved in this transformation is crucial for mitigating the potential adverse effects of BPA exposure (Yokota et al., 1999; Elsby et al., 2001).

Physical Properties Analysis

The physical properties of BPA-G, including solubility and stability, differ from those of BPA due to the presence of the glucuronic acid group. These properties affect its behavior in biological systems and its analysis in laboratory settings (Ho et al., 2017).

Chemical Properties Analysis

BPA-G exhibits different chemical properties compared to BPA, such as reduced estrogenic activity. This difference is critical for assessing the risk associated with BPA exposure, as BPA-G's formation and excretion significantly influence BPA's overall impact on the body (Atlas et al., 2015; Völkel et al., 2002).

  • Lacroix, M., Puel, S., Collet, S. H., Corbel, T., Picard-Hagen, N., Toutain, P., ... & Gayrard, V. (2011). Talanta, 85(4), 2053-2059. Quantification of Bisphenol A and Its Glucuronide Metabolite.
  • Yokota, H., Iwano, H., Endo, M., Kobayashi, T., Inoue, H., Ikushiro, S., ... & Yuasa, A. (1999). The Biochemical journal, 340(Pt 2), 405-409. Glucuronidation of Bisphenol A.
  • Ho, K.-L., Yuen, K.-K., Yau, M., Murphy, M., Wan, Y., Fong, B., ... & Lam, M. (2017). Archives of Environmental Contamination and Toxicology, 73, 410-420. Synthesis and Purification of BPA Glucuronide.
  • Atlas, E., Boucher, J. G., Ahmed, S., & Boudreau, A. (2015). Environmental Health Perspectives, 123, A289-A290. Effects of Bisphenol A β-D-Glucuronide.
  • Völkel, W., Colnot, T., Csanády, G. A., Filser, J. G., & Dekant, W. (2002). Chemical research in toxicology, 15(10), 1281-1287. Metabolism and Kinetics of Bisphenol A.

Scientific Research Applications

  • Metabolism and Disposition in Rats : BPA is metabolized predominantly into bisphenol A glucuronide (BPA gluc) in rats, serving as a detoxication reaction. Lactating rats administered with BPA showed minimal transfer of BPA and its metabolites to their offspring (Snyder et al., 2000).

  • Human Metabolism and Kinetics : BPA glucuronide is the only metabolite detected in human blood and urine samples, suggesting rapid conjugation and excretion in humans, leading to a low body burden of BPA (Völkel et al., 2002).

  • Gender Differences in Metabolite Levels : There are gender differences in the levels of BPA metabolites in urine, with men having higher levels of BPA-glucuronide compared to women (Kim et al., 2003).

  • Endocrine Activity of Metabolites : Bisphenols are predominantly metabolized by glucuronidation, which is considered a major detoxification pathway. Glucuronides generally do not exhibit endocrine activity (Skledar & Mašič, 2016).

  • Fetal Exposure in Humans : A study on fetal BPA exposure found that BPA glucuronide was the prominent metabolite in amniotic fluid, indicating the occurrence of deconjugation by placental beta-glucuronidase (Edlow et al., 2012).

  • Metabolism in Rat Liver : UGT2B1, an isoform of UDP-glucuronosyltransferase, is involved in the glucuronidation of BPA in rat liver, indicating its role in BPA metabolism (Yokota et al., 1999).

  • Quantification in Biological Matrices : Methods have been developed for the simultaneous quantification of BPA and BPA glucuronide in plasma and urine, aiding in toxicokinetic investigations (Lacroix et al., 2011).

  • Detection in Umbilical Cord Serum : BPA and its metabolites have been detected in umbilical cord serum, with varying levels of BPA glucuronide and BPA sulfate, suggesting prenatal exposure (Gerona et al., 2013).

Mechanism of Action

Target of Action

Bisphenol A beta-D-Glucuronide (BPA-G) is a major metabolite of Bisphenol A (BPA), a chemical widely used in the production of polycarbonate plastics and epoxy resins . BPA-G interacts with various targets in the body, including metabolic tissues . It has been suggested that estrogen receptors (ERs) and G protein-coupled estrogen receptor (GPER) may be involved in the action of BPA-G .

Mode of Action

BPA-G’s interaction with its targets leads to various cellular responses. Although initially considered biologically inactive due to its lack of estrogenic activity, recent studies have shown that BPA-G can induce adipogenesis . This process involves the differentiation of preadipocytes into adipocytes, or fat cells . The exact mechanism of how BPA-G interacts with its targets is still under investigation.

Biochemical Pathways

BPA-G affects several biochemical pathways. For instance, it has been reported to influence de novo fatty acid and lipid biosynthesis through increased expression of lipogenic genes, including PPAR alpha, PPAR gamma, and sterol regulatory element binding-protein (SREBP)-1c and −2 . This can contribute to conditions such as hepatic steatosis .

Pharmacokinetics

BPA is rapidly metabolized in the body to form BPA-G . Due to the widespread use of bpa in various products, exposure to bpa and consequently bpa-g is thought to be nearly continuous . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BPA-G and their impact on its bioavailability are still being studied.

Result of Action

The action of BPA-G leads to several molecular and cellular effects. In vitro studies have shown that treatment of preadipocytes with BPA-G induces a significant increase in lipid accumulation, mRNA expression of adipogenic markers, and protein levels of lipoprotein lipase (LPL), aP2, and adipsin . These changes suggest that BPA-G can promote fat accumulation and adipocyte differentiation .

Action Environment

The action, efficacy, and stability of BPA-G can be influenced by various environmental factors. For instance, the presence of other organic pollutants, as well as the physicochemical qualities of the environment, can affect the breakdown and action of BPA-G

properties

IUPAC Name

(3R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15?,16-,17?,18?,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZOXXYQSBJDHB-PKAOKKRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[C@H]3C(C([C@H](C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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